molecular formula C14H9F3O3 B6364930 5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid CAS No. 1178103-45-1

5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid

Cat. No.: B6364930
CAS No.: 1178103-45-1
M. Wt: 282.21 g/mol
InChI Key: BVPNMJGDTSNSNO-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid is a chemical compound with the molecular formula C14H9F3O3 and a molecular weight of 282.21 g/mol This compound is known for its unique structural features, which include a methoxy group and trifluorophenyl substituents on a benzoic acid core

Properties

IUPAC Name

5-methoxy-2-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c1-20-8-2-3-9(10(6-8)14(18)19)13-11(16)4-7(15)5-12(13)17/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPNMJGDTSNSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681257
Record name 2',4',6'-Trifluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178103-45-1
Record name 2',4',6'-Trifluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluorophenyl group can be reduced under specific conditions to form less fluorinated derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-formyl-2-(2,4,6-trifluorophenyl)benzoic acid, while reduction of the trifluorophenyl group can produce partially fluorinated benzoic acids.

Scientific Research Applications

5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluorophenyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(2,4,6-trifluorophenyl)benzoic acid: Similar structure but with different substitution patterns on the aromatic ring.

    5-Methoxy-2-(2,4,6-trifluorophenyl)benzaldehyde: An aldehyde derivative with similar functional groups.

    2-Methoxybenzoic acid: Lacks the trifluorophenyl group, resulting in different chemical properties.

Uniqueness

5-Methoxy-2-(2,4,6-trifluorophenyl)benzoic acid is unique due to the presence of both methoxy and trifluorophenyl groups, which impart distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.

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